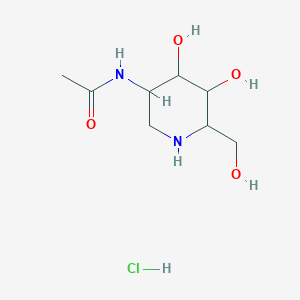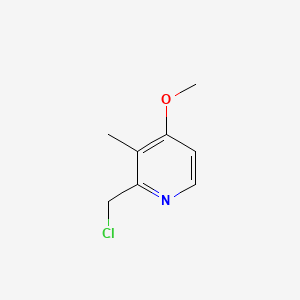
2-BUTENE-1,1,1-D3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butene-1,1,1-D3 is a deuterated form of 2-butene, where three hydrogen atoms are replaced by deuterium atoms. This compound is a mixture of cis and trans isomers and is often used in scientific research due to its unique isotopic properties .
准备方法
Synthetic Routes and Reaction Conditions
2-Butene-1,1,1-D3 can be synthesized through the deuteration of 2-butene. This process involves the replacement of hydrogen atoms with deuterium atoms using deuterium gas (D2) under specific reaction conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound involves the catalytic deuteration of 2-butene in a controlled environment. The process ensures high isotopic purity and yield, making it suitable for various research applications .
化学反应分析
Types of Reactions
2-Butene-1,1,1-D3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated products.
Reduction: It can be reduced to form butane derivatives.
Substitution: The deuterium atoms can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and ozone (O3).
Reducing agents: Such as hydrogen gas (H2) in the presence of a catalyst.
Substitution reagents: Such as halogens (Cl2, Br2) and acids (HCl, HBr).
Major Products
The major products formed from these reactions include:
Oxidation: Butanone, butanoic acid.
Reduction: Butane.
Substitution: Halogenated butenes.
科学研究应用
2-Butene-1,1,1-D3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Used in the development of deuterated drugs to improve their metabolic stability and reduce side effects.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
作用机制
The mechanism of action of 2-Butene-1,1,1-D3 involves the interaction of its deuterium atoms with various molecular targets. The presence of deuterium can alter the reaction kinetics and pathways, leading to different outcomes compared to non-deuterated compounds. This isotopic effect is often exploited in research to gain insights into reaction mechanisms and molecular interactions .
相似化合物的比较
Similar Compounds
2-Butene: The non-deuterated form of 2-Butene-1,1,1-D3.
1-Butene-D8: Another deuterated butene with eight deuterium atoms.
2-Methylpropane-13C4: A deuterated and carbon-13 labeled compound.
Uniqueness
This compound is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the study of reaction mechanisms and metabolic pathways with greater precision and accuracy .
属性
CAS 编号 |
116008-90-3 |
|---|---|
分子式 |
C4H5D3 |
分子量 |
59.12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea](/img/structure/B1142266.png)
